2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including a chloro group, a fluoro group, an amide group, and an oxadiazole ring. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The electron-withdrawing nature of the chloro and fluoro groups could influence the electronic structure of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo a variety of reactions based on its functional groups. For example, the amide group could potentially undergo hydrolysis, and the chloro and fluoro groups might be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make it somewhat soluble in water, while the chloro and fluoro groups could increase its stability .Scientific Research Applications
Anticancer Activity
Research has explored the synthesis and evaluation of various fluorobenzamides and 1,2,4-oxadiazole derivatives for their potential anticancer activities. For instance, compounds have been designed to target specific cancer cell lines, showing moderate to excellent anticancer activity, which suggests the potential utility of structurally related compounds in oncology research and drug development (Ravinaik et al., 2021).
Antimicrobial Activity
Another significant area of application involves the antimicrobial properties of fluorinated benzamides and 1,2,4-oxadiazole derivatives. Studies have reported the synthesis of compounds exhibiting promising antimicrobial activity against a range of bacteria and fungi, highlighting the role of fluorine atoms in enhancing biological activity (Desai et al., 2013).
Antitubercular Activity
Compounds incorporating the 1,2,4-oxadiazole ring have also been evaluated for their antitubercular properties. For example, certain derivatives have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Nayak et al., 2016).
Anti-inflammatory and Analgesic Activities
The synthesis of new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety has been associated with in vivo anti-convulsant and anti-inflammatory activities, further suggesting the utility of fluorine-containing 1,2,4-oxadiazole derivatives in developing new therapeutic agents (Bhat et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-20-15(24-22-10)9-11-5-2-3-8-14(11)21-17(23)16-12(18)6-4-7-13(16)19/h2-8H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHMKFQSOMCXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.